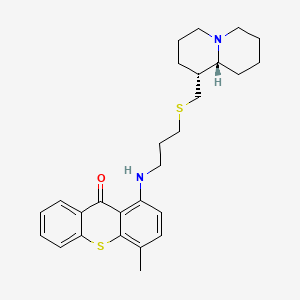
hBChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hBChE-IN-1 is a quinolizidinyl derivative that acts as a potent inhibitor of human butyrylcholinesterase (hBChE). It has an inhibitory concentration (IC50) value of 7 nanomolar, demonstrating high selectivity over human acetylcholinesterase (hAChE). This compound also shows inhibitory activity against tau and amyloid-beta 40 protein aggregation, with IC50 values of 20 and 4.3 micromolar, respectively . This compound is primarily used in research related to Alzheimer’s disease.
Preparation Methods
The synthesis of hBChE-IN-1 involves multiple steps, starting with the preparation of the quinolizidinyl core. The synthetic route typically includes the following steps:
Formation of the Quinolizidinyl Core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The quinolizidinyl core is then functionalized with various substituents to achieve the desired inhibitory properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
hBChE-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinolizidinyl core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the quinolizidinyl core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
hBChE-IN-1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of butyrylcholinesterase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of butyrylcholinesterase in biological systems and its interactions with other proteins.
Medicine: This compound is primarily used in Alzheimer’s disease research to study its effects on tau and amyloid-beta protein aggregation
Mechanism of Action
hBChE-IN-1 exerts its effects by inhibiting the activity of human butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of butyrylcholinesterase, consisting of serine, histidine, and glutamate residues .
Comparison with Similar Compounds
hBChE-IN-1 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase and its inhibitory activity against tau and amyloid-beta protein aggregation. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with dual inhibitory activity against butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors
This compound stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in Alzheimer’s disease research.
Properties
Molecular Formula |
C27H34N2OS2 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-[3-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]propylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C27H34N2OS2/c1-19-12-13-22(25-26(30)21-9-2-3-11-24(21)32-27(19)25)28-14-7-17-31-18-20-8-6-16-29-15-5-4-10-23(20)29/h2-3,9,11-13,20,23,28H,4-8,10,14-18H2,1H3/t20-,23+/m0/s1 |
InChI Key |
RTSVPQGEMHVGDV-NZQKXSOJSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1)NCCCSC[C@@H]3CCCN4[C@@H]3CCCC4)C(=O)C5=CC=CC=C5S2 |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCCSCC3CCCN4C3CCCC4)C(=O)C5=CC=CC=C5S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


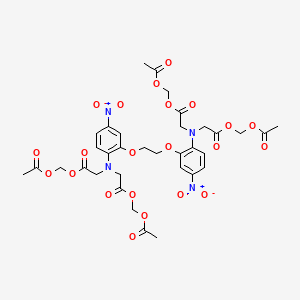
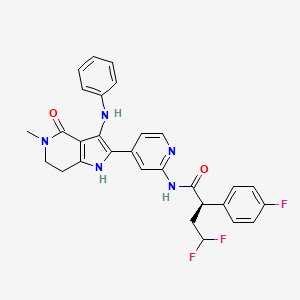

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
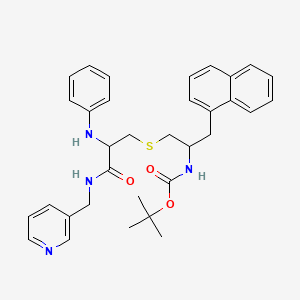
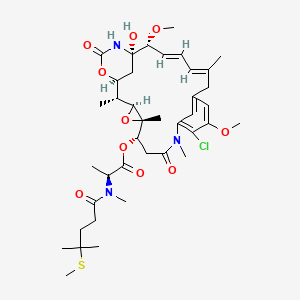


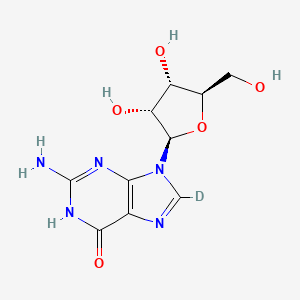

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)

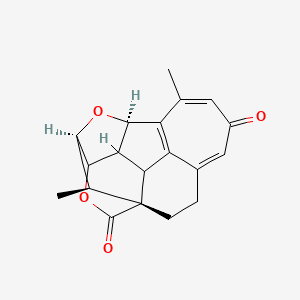
![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
